REACTION_SMILES
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[Br:11][c:12]1[cH:13][cH:14][c:15]([CH2:18][CH2:19][CH:20]=[CH2:21])[cH:16][cH:17]1.[C:6]([O:7][OH:8])(=[O:9])[CH3:10].[CH3:2][C:3]([O-:4])=[O:5].[Cl:23][CH2:24][Cl:25].[Na+:1].[OH2:22]>>[CH2:2]1[CH:3]([CH2:19][CH2:18][c:15]2[cH:14][cH:13][c:12]([Br:11])[cH:17][cH:16]2)[O:5]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCc1ccc(Br)cc1
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(=O)OO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1ccc(CCC2CO2)cc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |